molecular formula C18H14O B14662318 (3-Methylphenyl)(naphthalen-1-yl)methanone CAS No. 38990-48-6

(3-Methylphenyl)(naphthalen-1-yl)methanone

Cat. No.: B14662318
CAS No.: 38990-48-6
M. Wt: 246.3 g/mol
InChI Key: QQOQOPICKRIWSV-UHFFFAOYSA-N
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Description

(3-Methylphenyl)(naphthalen-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring and a 3-methylphenyl group connected by a methanone (carbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)(naphthalen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3-Methylbenzoyl chloride and naphthalene.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (DCM) or carbon disulfide (CS2).

    Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to prevent side reactions and then gradually warmed to room temperature.

The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and 3-methylphenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3-Methylphenyl)(naphthalen-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methylphenyl)(naphthalen-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the naphthalene ring.

    (Naphthalen-1-yl)(phenyl)methanone: Similar structure but lacks the 3-methyl group on the phenyl ring.

Uniqueness

(3-Methylphenyl)(naphthalen-1-yl)methanone is unique due to the presence of both the naphthalene ring and the 3-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

38990-48-6

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(3-methylphenyl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C18H14O/c1-13-6-4-9-15(12-13)18(19)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3

InChI Key

QQOQOPICKRIWSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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